molecular formula C18H19NO3 B2393413 N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide CAS No. 1396887-47-0

N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide

Cat. No.: B2393413
CAS No.: 1396887-47-0
M. Wt: 297.354
InChI Key: OANYXILXLSFNKW-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features a chroman ring system, which is known for its biological activity, and a benzamide moiety, which is often associated with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol and an aldehyde under acidic conditions.

    Attachment of the Benzamide Group: The chroman derivative is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.

    Reduction: The benzamide moiety can be reduced to an amine under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a chromanone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide is unique due to its specific combination of a chroman ring and a benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-6-2-3-7-14(13)17(20)19-12-18(21)10-11-22-16-9-5-4-8-15(16)18/h2-9,21H,10-12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANYXILXLSFNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2(CCOC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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